molecular formula C4H12ClN3 B1149369 Piperazin-1-amine dihydrochloride CAS No. 1198287-12-5

Piperazin-1-amine dihydrochloride

Cat. No.: B1149369
CAS No.: 1198287-12-5
M. Wt: 137.61118
InChI Key:
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Description

Piperazin-1-amine dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12ClN3 and its molecular weight is 137.61118. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Uses and Mechanisms

Piperazine derivatives have been extensively explored for their therapeutic properties. A review of patents from 2010 to the present highlighted the wide range of therapeutic applications of Piperazine, including its role in the development of antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protectors, anti-inflammatory, and imaging agents. The versatility of Piperazine is attributed to the effect of slight modifications on its nucleus, which can significantly alter the medicinal potential of the resultant molecules (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review covers the anti-mycobacterial compounds from the past five decades, emphasizing the design, rationale, and structure-activity relationship of potent Piperazine-based anti-TB molecules (Girase et al., 2020).

Neuroprotective and Antidepressant Properties

Piperazine derivatives have been identified for their role in developing novel antidepressants, attributed to their favorable CNS pharmacokinetic profile. The presence of a Piperazine substructure is a commonality in many marketed antidepressants, suggesting its critical role in the efficacy of these medications (Kumar et al., 2021).

Development for Tuberculosis Treatment

Macozinone, a Piperazine-benzothiazinone derivative known as PBTZ169, is currently undergoing clinical studies for treating tuberculosis. This compound targets the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis, showing promise for more efficient TB drug regimens (Makarov & Mikušová, 2020).

Dopamine D2 Receptor Ligands in Neuropsychiatric Disorders

Piperazine derivatives have been explored as D2 receptor ligands for treating schizophrenia, Parkinson's disease, depression, and anxiety. Their pharmacophore structure, comprising aromatic moiety, cyclic amine, central linker, and lipophilic fragment, is crucial for D2 receptor affinity, highlighting their potential in neuropsychiatric disorder treatment (Jůza et al., 2022).

Environmental Applications

Recent developments in nanofiltration (NF) membranes, particularly those based on Piperazine, have shown dramatic improvements in separation performance for environmental applications. These membranes feature a crumpled polyamide layer, offering enhanced water permeance, selectivity, and antifouling performance (Shao et al., 2022).

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could encourage future research on the selective C–H functionalization of the piperazine ring .

Biochemical Analysis

Biochemical Properties

Piperazin-1-amine dihydrochloride, like other piperazine derivatives, plays a role in biochemical reactions. The nitrogen atom sites serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability

Cellular Effects

Piperazine, a related compound, is known to be a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Piperazine, a related compound, is known to bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Properties

IUPAC Name

piperazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACCVCWDXNPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198287-12-5
Record name piperazin-1-amine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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